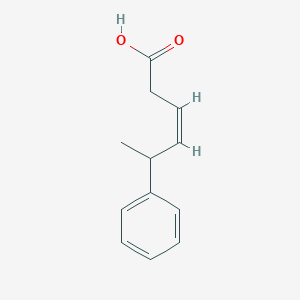![molecular formula C15H16N4O3S B5329887 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5329887.png)
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate, also known as DAPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.
Scientific Research Applications
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has been shown to exhibit antitumor activity against several cancer cell lines, including leukemia, breast, and lung cancer cells. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has also been reported to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In biotechnology, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has been used as a fluorescent probe for the detection of biological molecules such as DNA and RNA. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has also been used as a ligand for the development of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
Mechanism of Action
The exact mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate is not fully understood. However, several studies have suggested that 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate induces cell death in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has been reported to have several biochemical and physiological effects. In cancer cells, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has been shown to induce DNA damage and inhibit cell proliferation. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate is its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate is relatively easy to synthesize and has been found to be stable under a wide range of conditions. However, one of the limitations of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate is its toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate. One area of research is the development of new derivatives of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate with improved properties such as increased selectivity and reduced toxicity. Another area of research is the development of new applications for 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate in fields such as biotechnology and materials science. Finally, further studies are needed to fully understand the mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate and its potential applications in cancer treatment and other diseases.
Synthesis Methods
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate can be synthesized by the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzohydrazide in the presence of a base such as triethylamine. The resulting product is then treated with formaldehyde and hydrazine hydrate to obtain 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate. This synthesis method has been reported in several scientific publications and has been found to be efficient and reproducible.
properties
IUPAC Name |
[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-11-2-8-14(9-3-11)23(20,21)22-13-6-4-12(5-7-13)10-18-19-15(16)17/h2-10H,1H3,(H4,16,17,19)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMWZFCXULDBAL-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5329812.png)
![6-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5329814.png)

![3-cyclopropyl-6-{3-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]propyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5329828.png)

![1-(4-chlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5329831.png)
![4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5329836.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5329843.png)
![2-isopropyl-4-methyl-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrimidine-5-carboxamide](/img/structure/B5329851.png)
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5329856.png)
![(3S*,4R*)-1-furo[3,2-c]pyridin-4-yl-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5329883.png)
![3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5329893.png)

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-N-isopropylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5329908.png)